molecular formula C22H22O10 B15285175 3 Pound feminine-Methoxy Puerarin

3 Pound feminine-Methoxy Puerarin

Cat. No.: B15285175
M. Wt: 446.4 g/mol
InChI Key: HQQUZVFMUSCUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3 Pound feminine-Methoxy Puerarin is a derivative of puerarin, an isoflavone glycoside extracted from the root of Pueraria lobata (Willd.) Ohwi. This compound has gained attention due to its diverse pharmacological properties, including cardiovascular protection, neuroprotection, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3 Pound feminine-Methoxy Puerarin involves the methoxylation of puerarin. This process typically includes the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often employs high-performance counter-current chromatography (HPCCC) for the isolation and purification of the compound from Pueraria lobata extracts. The solvent system used in HPCCC includes hexane, ethyl acetate, n-butanol, ethanol, and water .

Chemical Reactions Analysis

Types of Reactions: 3 Pound feminine-Methoxy Puerarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methoxy derivatives and hydroxylated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3 Pound feminine-Methoxy Puerarin involves multiple molecular targets and pathways:

Comparison with Similar Compounds

3 Pound feminine-Methoxy Puerarin is compared with other similar isoflavones, such as:

Uniqueness: this compound stands out due to its enhanced bioavailability and specific neuroprotective effects, which are not as prominent in other similar compounds .

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique pharmacological properties and mechanisms of action make it a valuable subject for further research and development.

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUZVFMUSCUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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